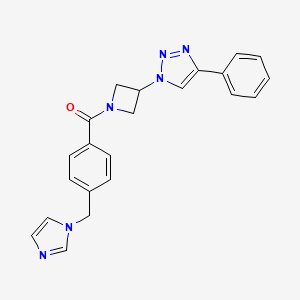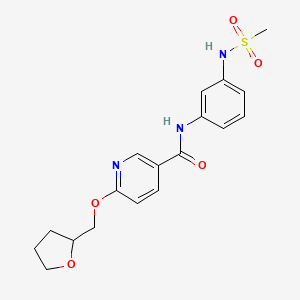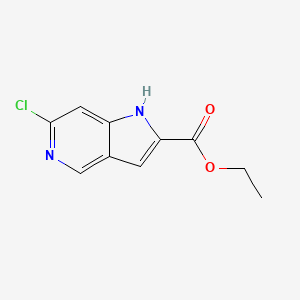
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves the condensation of certain precursors. For example, a Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol yielded a related compound .Molecular Structure Analysis
The FT-IR exhibited a sharp carbonyl stretch at 1660 cm−1, which is indicative of an α,β-unsaturated carbonyl .Aplicaciones Científicas De Investigación
Anticancer Potential
The compound’s unique structure and functional groups make it an intriguing candidate for cancer research. Researchers have investigated its ability to inhibit tumor growth and metastasis. By targeting specific cellular pathways, this compound may offer novel therapeutic strategies for cancer treatment .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases, including autoimmune disorders. Preliminary studies suggest that our compound may modulate inflammatory responses by interacting with key enzymes or receptors. Further research could explore its potential as an anti-inflammatory agent .
Antiviral Activity
Viruses pose significant global health challenges. Our compound’s structural features may allow it to interfere with viral replication or entry into host cells. Researchers have investigated its efficacy against specific viruses, such as influenza or herpes viruses .
Antifungal Applications
Fungal infections can be difficult to treat due to drug resistance. Some studies have explored the antifungal properties of our compound. It may inhibit fungal growth by disrupting essential cellular processes. Investigating its mechanism of action and optimizing its efficacy could lead to new antifungal therapies .
Metal Chelation and Coordination Chemistry
The triazole moiety in our compound can act as a metal chelator. Researchers have studied its ability to bind to metal ions, potentially influencing metal-based drug design or catalysis. Understanding its coordination chemistry is essential for developing targeted metal-based therapies .
Photophysical Properties and Sensing Applications
Certain imidazole-containing compounds exhibit interesting photophysical properties, such as fluorescence or phosphorescence. Our compound’s triazole ring may contribute to these properties. Researchers could explore its use in chemical sensors, imaging agents, or optoelectronic devices .
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential biological activities, given the wide range of activities exhibited by imidazole-containing compounds . Additionally, its synthesis could be optimized, and its physical and chemical properties could be studied in more detail.
Propiedades
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-22(19-8-6-17(7-9-19)12-26-11-10-23-16-26)27-13-20(14-27)28-15-21(24-25-28)18-4-2-1-3-5-18/h1-11,15-16,20H,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVNVXWKOYDGLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)N4C=C(N=N4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)
![2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2378633.png)
![2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2378635.png)

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B2378639.png)

![6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2378643.png)


![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2378646.png)

![N-(tert-butyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2378649.png)
![N-mesityl-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2378650.png)
![1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B2378651.png)